molecular formula C12H27ClN2O4 B13573103 tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride

tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride

Cat. No.: B13573103
M. Wt: 298.81 g/mol
InChI Key: BLPCYJXLYZNTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride: is a chemical compound with a complex structure that includes tert-butyl, aminoethoxy, and carbamate groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable aminoethoxy compound under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as ethanol or methanol, at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, preventing unwanted reactions during multi-step syntheses .

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions. It can also be used in the development of drug delivery systems .

Medicine: It can be used to create prodrugs, which are inactive compounds that can be metabolized into active drugs within the body .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials with enhanced mechanical and thermal properties .

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression .

Comparison with Similar Compounds

  • tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate
  • tert-butyl N-{3-(2-aminoethoxy)propyl}carbamate
  • N-Boc-ethanolamine

Uniqueness: tert-butyl N-{3-[2-(2-aminoethoxy)ethoxy]propyl}carbamate hydrochloride is unique due to its specific structure, which includes multiple ethoxy groups and a carbamate moiety. This structure provides distinct chemical properties, such as solubility and reactivity, making it suitable for various applications in synthesis and research .

Properties

Molecular Formula

C12H27ClN2O4

Molecular Weight

298.81 g/mol

IUPAC Name

tert-butyl N-[3-[2-(2-aminoethoxy)ethoxy]propyl]carbamate;hydrochloride

InChI

InChI=1S/C12H26N2O4.ClH/c1-12(2,3)18-11(15)14-6-4-7-16-9-10-17-8-5-13;/h4-10,13H2,1-3H3,(H,14,15);1H

InChI Key

BLPCYJXLYZNTQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCOCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.